molecular formula C14H10F2N2S2 B2842868 N-(2,4-difluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine CAS No. 890959-25-8

N-(2,4-difluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine

Cat. No.: B2842868
CAS No.: 890959-25-8
M. Wt: 308.36
InChI Key: LDWDIQKWQBPGPI-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine is a benzothiazole derivative characterized by a methylthio (-SMe) group at the 6-position and a 2,4-difluorophenyl substituent on the amine moiety. Benzothiazoles are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including enzyme inhibition, anti-inflammatory, and antioxidant properties. The methylthio group enhances lipophilicity and may influence electronic properties, while the difluorophenyl moiety can improve metabolic stability and target binding .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-6-methylsulfanyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N2S2/c1-19-9-3-5-12-13(7-9)20-14(18-12)17-11-4-2-8(15)6-10(11)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWDIQKWQBPGPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine typically involves the reaction of 2-aminobenzothiazole derivatives with appropriate fluorinated aromatic compounds. One efficient method includes the use of 3-methyl-2-(methylthio)benzo[d]thiazol-3-ium salt, hydrazine hydrate, and substituted aldehyde in a one-pot procedure . This method allows for the direct linkage of the components under mild conditions, resulting in the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,4-difluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets. For instance, as a quorum sensing inhibitor, it binds to receptor proteins in bacteria, disrupting their communication pathways and inhibiting biofilm formation . This disruption can lead to reduced bacterial virulence and increased susceptibility to antibiotics.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 6-Position

Methylthio vs. Ethylthio and Trifluoromethoxy Groups
  • 6-(Methylthio)benzo[d]thiazol-2-amine (CAS 50850-92-5) : Structural similarity (0.92) to the target compound but lacks the 2,4-difluorophenyl group. The methylthio substituent likely confers similar lipophilicity but reduced steric hindrance compared to bulkier groups .
  • 6-(Ethylthio)benzo[d]thiazol-2-amine (CAS 71680-87-0): Similarity score 0.84.
  • 6-(Trifluoromethoxy)benzo[d]thiazol-2-amine (Riluzole, CAS 507-70-0): The trifluoromethoxy group (-OCF₃) enhances electron-withdrawing effects, improving metabolic stability. Riluzole is a known neuroprotective agent, suggesting that substituent electronics critically influence biological activity .
Aryl-Substituted Analogs
  • 6-(4-Methoxyphenyl)benzo[d]thiazol-2-amine (3c): Exhibits potent nitric oxide (NO) scavenging (67% at 50 μg/mL, IC₅₀ = 38.19 μg/mL) and urease inhibition (86.24% at 50 μg/mL, IC₅₀ = 28.57 μg/mL). The methoxyphenyl group enhances π-π stacking interactions, which may be absent in the target compound’s methylthio derivative .
  • 6-Phenylbenzo[d]thiazol-2-amine (3e) : Shows 85% urease inhibition at 50 μg/mL (IC₅₀ = 26.35 μg/mL), indicating that simple aryl groups can drive enzyme inhibition more effectively than alkylthio substituents .

Modifications on the Amine Moiety

  • N-(3-Morpholinopropyl)benzo[d]thiazol-2-amine derivatives: Compounds like 6-Ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine (CAS 1204298-12-3) incorporate morpholine rings, which improve solubility and bioavailability. The target compound’s difluorophenyl group may offer stronger hydrophobic interactions but lower solubility .

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